6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound notable for its potential applications in medicinal chemistry. The compound is classified under the category of tetrahydroquinoxalines, which are bicyclic structures with various biological activities. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, contributes to its reactivity and potential therapeutic properties.
The compound is often sourced from chemical suppliers and research institutions specializing in organic synthesis. It is cataloged under the CAS number 1706965-72-1, which facilitates its identification in chemical databases and literature.
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. This compound can be further classified based on its functional groups, including halogens (bromine and fluorine) and a tert-butyl group.
The synthesis of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress of the reactions and to confirm the structure of the final product.
The molecular formula of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is C12H14BrFN2O. The structure features a tetrahydroquinoxaline ring system with specific substituents that influence its chemical behavior.
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by steric hindrance from the tert-butyl group and electronic effects from halogen substituents. Reaction conditions such as solvent polarity and temperature play critical roles in determining product outcomes.
The mechanism of action for 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is still under investigation but may involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds with similar structures exhibit activity against certain cancer cell lines or microbial strains. Further research is needed to elucidate specific pathways and molecular targets.
The physical properties of 6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one include:
Chemical properties include:
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has potential applications in:
The synthesis of 6-bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one requires carefully orchestrated multi-step sequences to address the steric and electronic challenges posed by its polyfunctional structure. A representative pathway begins with commercially available 4-fluoroaniline through a five-stage process involving: (1) directed ortho-metalation and bromination to install the bromo substituent, (2) Schiff base formation with ethyl glyoxalate to establish the quinoxaline precursor, (3) reductive cyclization under catalytic hydrogenation conditions, (4) N-alkylation with tert-butyl bromide, and (5) acid-mediated lactam formation to yield the target compound. Each transformation requires precise reaction control to prevent premature cyclization or functional group incompatibility [4].
Alternative routes employ pre-functionalized building blocks such as 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1235440-09-1) as starting materials, which can be oxidized to the corresponding quinoxalinone followed by N-tert-butylation [1] [5]. The critical yield-determining step typically occurs during the final cyclization, where competing decomposition pathways can diminish overall efficiency. Optimization efforts have achieved moderate yields (45-55%) through strict exclusion of protic contaminants during the ring-closing step.
Table 1: Representative Multi-Step Synthesis Sequence
Step | Transformation | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Bromofluorination | Br₂, AcOH, 22h, 80°C | 4-bromo-5-fluoroaniline | 68 |
2 | Condensation | Ethyl pyruvate, pyridine, 0.33h, 0°C | Schiff base | 85 |
3 | Reductive cyclization | NaBH₄, dioxane/HCl, 3h, 60°C | 7-bromo-6-fluoro-1,2,3,4-tetrahydroquinoxaline | 62 |
4 | N-tert-butylation | tert-butyl bromide, K₂CO₃, DMF, 12h, 60°C | 4-tert-butyl derivative | 78 |
5 | Lactam formation | PCl₅/AlCl₃, benzene, 3.5h, then hydrolysis | Target compound | 51 |
Achieving precise halogen placement presents significant synthetic challenges due to the competing reactivity patterns of the electron-rich heterocyclic system. Bromination at the C6 position is guided by the ortho-directing effect of the fluoro substituent already present at C7, allowing selective electrophilic substitution when using bromine in acetic acid under controlled temperature (5-10°C) [4]. This approach capitalizes on the nucleophilic differential between C6 (activated by fluorine) and C5/C8 positions, achieving >15:1 regioselectivity when performed prior to ring saturation.
Late-stage fluorination proves more challenging due to the poor tolerance of existing functional groups to harsh fluorinating agents. Successful approaches employ halogen exchange on pre-brominated intermediates using silver(I) fluoride in DMF at elevated temperatures (120-130°C). The tetrahydroquinoxalinone core exhibits sufficient thermal stability to withstand these conditions without decomposition, yielding the 7-fluoro derivative with >90% purity. Alternatively, direct fluorination can be achieved via Balz-Schiemann reaction on diazotized aminotetrahydroquinoxalinones, though this method suffers from lower yields (35-45%) due to competing decomposition pathways [2] [4].
Table 2: Regioselective Halogenation Methods
Method | Conditions | Regioselectivity (6:5:8) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Directed Bromination | Br₂/AcOH, 0-5°C, 4h | 92:5:3 | 78 | High selectivity but requires acidic conditions |
Silver-Assisted Fluorination | AgF, DMF, 120°C, 24h | N/A (single position) | 65 | Excellent purity but expensive reagents |
Balz-Schiemann | NaNO₂/HBF₄, then pyrolysis | N/A (single position) | 42 | Broad applicability but low yield |
Electrophilic Fluorination | Selectfluor®, MeCN, reflux | 55:30:15 | 37 | Simple setup but poor regiocontrol |
The bulky tert-butyl moiety serves dual purposes in this molecular architecture: conferring significant steric stabilization to the conformationally flexible tetrahydroquinoxaline system and modulating the compound's lipophilicity profile. Introduction typically occurs via N-alkylation of the quinoxalinone nitrogen using tert-butyl bromide in the presence of inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60-80°C for 12-18 hours [3]. The reaction proceeds through an SN2 mechanism and benefits from the enhanced nucleophilicity of the secondary amine in the partially saturated system.
Alternative approaches employ Boc protection strategies, where di-tert-butyl dicarbonate installs the tert-butoxycarbonyl group, followed by reductive deoxygenation to yield the desired N-tert-butyl functionality. This two-step sequence offers superior functional group tolerance compared to direct alkylation, particularly when other base-sensitive groups are present. The tert-butyl group demonstrates remarkable chemical inertness throughout subsequent transformations, remaining intact during cyclization, halogenation, and oxidation steps. Computational studies indicate the tert-butyl substituent induces a twist-boat conformation in the saturated ring system, potentially influencing biological activity through selective exposure of the lactam carbonyl [3] [6].
Construction of the bicyclic framework employs two principal strategies: (1) condensation-cyclization of ortho-diamino precursors with α-keto esters/acids, and (2) intramolecular cyclization of linear precursors containing both amine and carbonyl functionalities. The condensation approach utilizes 4-bromo-5-fluoro-o-phenylenediamine derivatives reacted with ethyl 4,4-dimethyl-3-oxopentanoate under acidic conditions (AcOH, reflux) to simultaneously form both rings through concerted dehydration and cyclization [3]. This method delivers the fully substituted system in a single pot but requires careful stoichiometric control to minimize diacetylation byproducts.
Transition metal-catalyzed cyclizations have emerged as superior alternatives, particularly palladium(0)-mediated intramolecular amidation of N-(2-bromophenyl) glycine derivatives. These reactions proceed through oxidative addition of the aryl halide to Pd(0), followed by carbonyl insertion and reductive elimination to form the lactam ring. This methodology achieves excellent yields (75-85%) under mild conditions (70-80°C) while tolerating both bromo and fluoro substituents. The resulting lactam ring displays restricted rotation due to the adjacent stereocenters, existing predominantly as the trans-diastereomer (≥95% diastereomeric excess) in solution phase [2].
Table 3: Cyclization Methods Comparison
Method | Conditions | Reaction Time | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Acid-Catalyzed Condensation | AcOH, reflux, N₂ atmosphere | 18-24h | 58 | Low (∼1:1 dr) |
Palladium-Catalyzed Cyclization | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 80°C | 6-8h | 83 | High (>20:1 dr) |
Reductive Amination | NaBH₃CN, MeOH, pH 4-5, rt | 48h | 42 | Moderate (4:1 dr) |
Microwave-Assisted | 180°C, DMF, sealed vessel | 30 min | 68 | Low (∼1:1 dr) |
Reaction medium selection profoundly impacts both yield and selectivity throughout the synthetic sequence. For the critical cyclization step, aprotic polar solvents (DMF, DMAc) generally outperform protic and nonpolar alternatives by facilitating enolization while minimizing hydrolysis side reactions. Systematic solvent screening reveals DMF provides optimal reaction kinetics for Pd-catalyzed cyclizations, achieving complete conversion within 6 hours at 80°C. Catalytic systems employing bidentate phosphine ligands (Xantphos, DPPF) in combination with Pd₂(dba)₃ demonstrate superior performance to monodentate alternatives, preventing catalyst decomposition during prolonged reactions [3].
For N-tert-butylation reactions, solvent polarity directly influences alkylation efficiency. Nonpolar solvents (toluene, benzene) yield substantial dialkylated byproducts (up to 40%), while polar aprotic solvents (DMSO, DMF) suppress this pathway through cation solvation. Catalyst screening identified phase-transfer catalysts (tetrabutylammonium bromide) as particularly effective for interfacial reactions involving aqueous base and organic-soluble substrates. Temperature optimization revealed a narrow operational window (60-65°C) where alkylation proceeds efficiently without competitive lactam ring-opening [1] [4].
Table 4: Solvent and Catalyst Optimization for Key Steps
Reaction | Optimal Solvent | Optimal Catalyst/Ligand | Temperature (°C) | Yield Improvement |
---|---|---|---|---|
N-tert-butylation | DMSO | TBAB (phase-transfer) | 60 | 78% vs 52% (toluene) |
Pd-catalyzed cyclization | DMF | Pd₂(dba)₃/Xantphos | 80 | 83% vs 47% (without ligand) |
Bromofluorination | Acetic acid | None | 5 | 78% vs 35% (CH₂Cl₂) |
Lactam formation | Benzene | AlCl₃ | 25→80 gradient | 51% vs 28% (THF) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1